molecular formula C24H22ClN3O3S2 B11640980 Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11640980
M. Wt: 500.0 g/mol
InChI Key: BYYXYXSUGNDEHP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as cyano, thiophene, and dihydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of 3-chloro-4-methylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and microwave-assisted synthesis, which offer advantages in terms of reaction time and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

prop-2-enyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H22ClN3O3S2/c1-4-9-31-24(30)21-15(3)27-23(17(12-26)22(21)19-6-5-10-32-19)33-13-20(29)28-16-8-7-14(2)18(25)11-16/h4-8,10-11,22,27H,1,9,13H2,2-3H3,(H,28,29)

InChI Key

BYYXYXSUGNDEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N)Cl

Origin of Product

United States

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